molecular formula C28H32N2O3S B2468010 1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 536698-51-8

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2468010
CAS No.: 536698-51-8
M. Wt: 476.64
InChI Key: MWWPTDWNRQAVEE-UHFFFAOYSA-N
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Description

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C28H32N2O3S and its molecular weight is 476.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Platelet Antiaggregating Activity : Compounds including 3,3-disubstituted 1-acyl-1-phenylthioureas, a related structure, have been synthesized and displayed significant platelet antiaggregating activities, comparable to or superior to acetylsalicylic acid. Some also exhibited moderate hypoglycemic activity in rats and competitive antiacetylcholine and H1-antihistaminic effects in vitro (Ranise et al., 1991).

  • Topoisomerase I Targeting Activity : Derivatives of isoquinoline with various functionalities have shown potent topoisomerase I (TOP1) targeting activity and antitumor activity. These studies highlight the potential of such compounds in cancer research, particularly in developing new anticancer agents (Satyanarayana et al., 2008).

  • Anticonvulsant Effects : Novel carbothioamide derivatives have been synthesized and evaluated for their anticonvulsant effects, showing significant potential in experimental epilepsy models. The investigation of such compounds may lead to the development of new treatments for epilepsy and seizure disorders (Malik et al., 2013).

  • Corrosion Inhibition : Studies on 8-hydroxyquinoline analogs, including those with carbothioamide groups, have demonstrated their efficacy as corrosion inhibitors for steel in acidic environments. This suggests applications in materials science and engineering for protecting metals against corrosion (About et al., 2020).

Properties

IUPAC Name

1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3S/c1-5-20-10-12-22(13-11-20)33-18-25-23-17-27(32-4)26(31-3)16-21(23)14-15-30(25)28(34)29-24-9-7-6-8-19(24)2/h6-13,16-17,25H,5,14-15,18H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWPTDWNRQAVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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